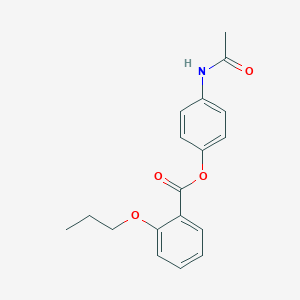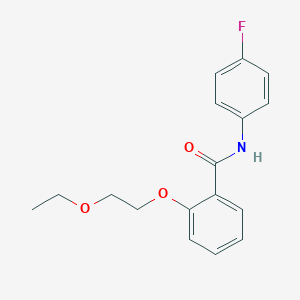![molecular formula C15H15N3O2 B268705 3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
3-[(anilinocarbonyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(anilinocarbonyl)amino]-N-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a tyrosine kinase inhibitor that selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors.
Mechanism of Action
3-[(anilinocarbonyl)amino]-N-methylbenzamide selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2, 3-[(anilinocarbonyl)amino]-N-methylbenzamide can block the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. This mechanism of action makes 3-[(anilinocarbonyl)amino]-N-methylbenzamide a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-[(anilinocarbonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(anilinocarbonyl)amino]-N-methylbenzamide in lab experiments. It can have off-target effects, which can lead to unwanted side effects. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 3-[(anilinocarbonyl)amino]-N-methylbenzamide. One possible direction is to study its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, the development of more selective JAK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
Scientific Research Applications
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
3-[(anilinocarbonyl)amino]-N-methylbenzamide |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-methyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-6-5-9-13(10-11)18-15(20)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
BABICGIZIXJFRE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

